2,4,5-Trifluorophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-Trifluorophenylacetic acid has been achieved through various methods. One approach involves the substitution and hydrolysis decarboxylation processes starting from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate. This method is highlighted for its simplicity, short reaction route, and the avoidance of toxic cyanide, offering a new pathway for producing 2,4,5-Trifluorophenylacetic acid (Bao Zhang-shu, 2014). Another noteworthy synthesis involves the continuous flow synthesis via sequential Grignard exchange and carboxylation reactions using microreactors, which has proven to be efficient for producing 2,4,5-Trifluorobenzoic acid, a closely related compound (Q. Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluorophenylacetic acid is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical behavior and reactivity. The trifluoromethyl group contributes to the acid's unique properties, making it a valuable synthetic intermediate.
Chemical Reactions and Properties
2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions, leveraging its fluorinated phenyl ring. For instance, it can participate in Grignard reactions, Friedel-Crafts acylation, and hydrolysis rearrangement, as demonstrated in the synthesis of sitagliptin starting materials (Liu Ze-ling, 2011). The compound's reactivity is also evident in catalyzed dehydrative condensation between carboxylic acids and amines, highlighting its versatility in organic synthesis (Ke Wang et al., 2018).
Scientific Research Applications
1. Synthesis of Sitagliptin Phosphate
- Application Summary: 2,4,5-Trifluorophenylacetic acid is used as a starting material in the synthesis of Sitagliptin Phosphate, a drug used for the treatment of Type 2 diabetes .
- Methods of Application: The synthesis involves a series of chemical reactions, including the formation of a Meldrum’s adduct from 2,4,5-trifluorophenylacetic acid. This is achieved by utilizing the ability of Meldrum’s acid to act as an acyl anion equivalent at 50 °C for 5 hours .
- Results: The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall .
2. Synthesis of EGFR/ErbB-2 Kinase Inhibitors
- Application Summary: 2,4,5-Trifluorophenylacetic acid can be used as a precursor for the synthesis of potent and selective EGFR/ErbB-2 kinase inhibitors. These inhibitors have potential applications in the treatment of various types of cancer.
- Methods of Application: The specific functional groups present in the molecule allow for further chemical modifications to create various derivatives with desired properties for drug development.
- Results: The results of this application are not specified in the source.
3. Synthesis of Imidazopyrazinone Derivatives
- Application Summary: 2,4,5-Trifluorophenylacetic acid is used in the synthesis of new imidazopyrazinone derivatives . These derivatives are potential dipeptidyl peptidase IV inhibitors, which are a type of medication that can be used to treat Type 2 diabetes .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
4. Perovskite Solar Cells
- Application Summary: 2,4,5-Trifluorophenylacetic acid is used as a building block in the development of perovskite solar cells . These solar cells are a type of photovoltaic cell which includes a perovskite structured compound, most commonly a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
5. Synthesis of Fluorinated Building Blocks
- Application Summary: 2,4,5-Trifluorophenylacetic acid is used as a fluorinated building block in organic synthesis . These building blocks are used to construct more complex organic molecules .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
6. Drug Discovery
- Application Summary: 2,4,5-Trifluorophenylacetic acid is used in drug discovery and medicinal chemistry . It can be used to synthesize a variety of potential therapeutic agents .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
Safety And Hazards
Future Directions
2,4,5-Trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It has good curative effect, small side effects, good safety and tolerance in treating type II diabetes .
properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGGQUQDTBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380723 | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenylacetic acid | |
CAS RN |
209995-38-0 | |
Record name | (2,4,5-Trifluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209995-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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